molecular formula C22H17N5O3 B11596272 N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide

N'-[(3Z)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carbohydrazide

Cat. No.: B11596272
M. Wt: 399.4 g/mol
InChI Key: MLAHHTUAOVPKTE-HADXKHTISA-N
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Description

N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE typically involves the condensation of an indole derivative with a pyridine carboxylic acid hydrazide. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-6-[(E)-(HYDROXYIMINO)METHYL]PYRIDINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole derivative with a pyridine carboxylic acid hydrazide makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17N5O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(1-benzyl-2-hydroxyindol-3-yl)imino-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide

InChI

InChI=1S/C22H17N5O3/c28-21(16-10-11-17(13-24-30)23-12-16)26-25-20-18-8-4-5-9-19(18)27(22(20)29)14-15-6-2-1-3-7-15/h1-13,29-30H,14H2/b24-13+,26-25?

InChI Key

MLAHHTUAOVPKTE-HADXKHTISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=C(C=C4)/C=N/O

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)C4=CN=C(C=C4)C=NO

Origin of Product

United States

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